molecular formula C23H31N3O2 B10796146 1-(3-hexyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol

1-(3-hexyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol

Cat. No.: B10796146
M. Wt: 381.5 g/mol
InChI Key: WJZWXNNJEAGCKQ-UHFFFAOYSA-N
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Description

MMV000445 is a compound from the Medicines for Malaria Venture (MMV) Malaria Box, a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of various parasites, making it a valuable candidate for further research and development in the field of infectious diseases .

Chemical Reactions Analysis

MMV000445 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMV000445 has several scientific research applications, including:

Comparison with Similar Compounds

MMV000445 can be compared with other compounds in the MMV Malaria Box, such as MMV006913 and MMV019124. These compounds also exhibit antimalarial activity but differ in their chemical structure and potency . MMV000445 is unique due to its specific mechanism of action and its potential for further development as a therapeutic agent .

Similar Compounds

MMV000445 stands out due to its promising inhibitory effects on parasite growth and its potential for further development in the field of infectious diseases.

Properties

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

1-(3-hexyl-2-iminobenzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol

InChI

InChI=1S/C23H31N3O2/c1-3-4-5-8-14-25-21-12-6-7-13-22(21)26(23(25)24)16-19(27)17-28-20-11-9-10-18(2)15-20/h6-7,9-13,15,19,24,27H,3-5,8,14,16-17H2,1-2H3

InChI Key

WJZWXNNJEAGCKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=CC(=C3)C)O

Origin of Product

United States

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